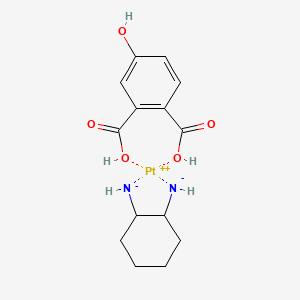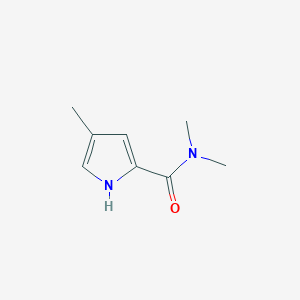![molecular formula C29H27N3O3 B12870661 3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both indeno and pyrazole moieties, contributes to its distinct chemical properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indanone derivatives with hydrazine derivatives can lead to the formation of the indeno-pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
科学研究应用
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Indeno[1,2-c]pyrazole-2-carboxamide: Another indeno-pyrazole derivative with similar structural features.
Indeno[1,2-c]pyrazole-3-carboxamide: Differing in the position of the carboxamide group.
Indeno[1,2-c]pyrazole-4-carboxamide: Another positional isomer with distinct properties.
Uniqueness
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is unique due to its specific substitution pattern and the presence of both hydroxybiphenyl and hydroxycyclohexyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
属性
分子式 |
C29H27N3O3 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
N-(4-hydroxycyclohexyl)-3-[4-(4-hydroxyphenyl)phenyl]-1,4-dihydroindeno[1,2-c]pyrazole-6-carboxamide |
InChI |
InChI=1S/C29H27N3O3/c33-23-10-5-18(6-11-23)17-1-3-19(4-2-17)27-26-16-21-15-20(7-14-25(21)28(26)32-31-27)29(35)30-22-8-12-24(34)13-9-22/h1-7,10-11,14-15,22,24,33-34H,8-9,12-13,16H2,(H,30,35)(H,31,32) |
InChI 键 |
VKPCXCHYSBVEMW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C4=C(C3)C(=NN4)C5=CC=C(C=C5)C6=CC=C(C=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


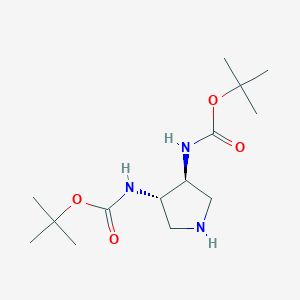

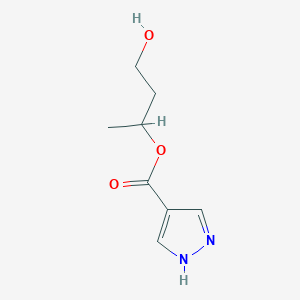
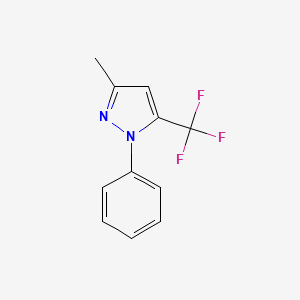
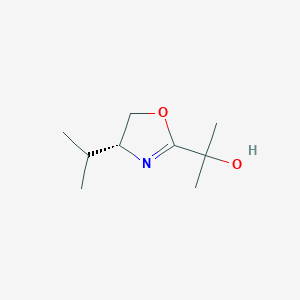
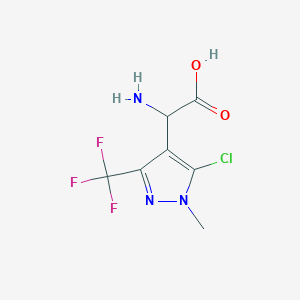
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)

![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)
